An In-depth Technical Guide to Substituted Dimethylamino-Nitrobenzoic Acids for Advanced Research
An In-depth Technical Guide to Substituted Dimethylamino-Nitrobenzoic Acids for Advanced Research
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of a key class of organic compounds: substituted dimethylamino-nitrobenzoic acids. While the specific query for 3-(Dimethylamino)-4-nitrobenzoic acid (CAS 1350540-04-3) did not yield specific data, this guide focuses on the closely related and well-documented isomer, 4-(Dimethylamino)-3-nitrobenzoic acid (CAS 28096-56-2) , and draws relevant insights from analogous structures like 4-(Methylamino)-3-nitrobenzoic acid. This document is designed to equip researchers, particularly those in drug development and organic synthesis, with the necessary technical knowledge and practical methodologies for handling and utilizing these versatile chemical intermediates.
Introduction and Structural Elucidation
Aromatic nitro compounds are a cornerstone of modern organic synthesis, serving as pivotal building blocks for a wide array of pharmaceuticals, dyes, and advanced materials.[1] The interplay of the electron-withdrawing nitro group and electron-donating amino functionalities on a benzoic acid scaffold imparts unique reactivity and physicochemical properties. This guide will delve into the technical specifics of this class of molecules, with a primary focus on 4-(Dimethylamino)-3-nitrobenzoic acid due to the availability of robust data.
The precise substitution pattern on the benzene ring is critical to the molecule's behavior. The relative positions of the carboxylic acid, dimethylamino, and nitro groups dictate the electronic distribution and, consequently, the compound's reactivity in synthetic transformations and its potential biological activity.
Figure 1: Chemical Structure of 4-(Dimethylamino)-3-nitrobenzoic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The data presented below is for 4-(Dimethylamino)-3-nitrobenzoic acid (CAS 28096-56-2) and its close analog, 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5).
| Property | 4-(Dimethylamino)-3-nitrobenzoic acid | 4-(Methylamino)-3-nitrobenzoic acid |
| CAS Number | 28096-56-2[2] | 41263-74-5[3][4] |
| Molecular Formula | C9H10N2O4[2] | C8H8N2O4[3][5] |
| Molecular Weight | 210.19 g/mol [2] | 196.16 g/mol [4][5] |
| IUPAC Name | 4-(dimethylamino)-3-nitrobenzoic acid[2] | 4-(methylamino)-3-nitrobenzoic acid[5] |
| Appearance | Typically a solid, may be crystalline.[3] | Yellow solid.[3] |
| Solubility | Expected to be soluble in polar organic solvents. | Soluble in polar solvents.[3] |
Spectroscopic Data Interpretation:
While specific spectra for 3-(Dimethylamino)-4-nitrobenzoic acid are unavailable, we can infer the expected spectroscopic characteristics based on related structures. For instance, the synthesis of a related compound, Methyl 4-methyl-3-nitrobenzoate, yielded a pale yellow solid, and its NMR data was provided.[6]
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of the substitution pattern. The methyl protons of the dimethylamino group would likely appear as a singlet in the upfield region.
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¹³C NMR: The carbon NMR would reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would be significantly downfield.
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IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions corresponding to the C=O of the carboxylic acid, the N-O stretching of the nitro group, and C-N stretching of the dimethylamino group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis Pathways
Substituted nitrobenzoic acids are typically synthesized through electrophilic nitration of a corresponding benzoic acid derivative or through nucleophilic aromatic substitution. A common synthetic route to 4-(methylamino)-3-nitrobenzoic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine.[7] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces the chloride.
Figure 2: A representative synthetic workflow for a substituted amino-nitrobenzoic acid.
Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid [7]
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Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine (e.g., 25% by mass). The molar ratio of methylamine to the starting acid should be in excess, typically 3.5 to 5:1.
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Heating: Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Cooling and Precipitation: After the reaction is complete, cool the solution to approximately 15°C.
-
Acidification: Adjust the pH of the cooled reaction mixture to 3 using acetic acid. This will protonate the carboxylate and cause the product to precipitate out of the solution.
-
Isolation: Collect the resulting yellow solid by filtration, wash with cold water, and dry under vacuum.
Applications in Research and Drug Development
Substituted nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of organic molecules.[1]
-
Pharmaceutical Intermediates: 4-(Methylamino)-3-nitrobenzoic acid is a key intermediate in the synthesis of the anticoagulant drug Dabigatran.[5] This highlights the importance of this class of compounds in the development of active pharmaceutical ingredients (APIs). The nitro group can be selectively reduced to an amino group, which can then be further functionalized.
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Dyes and Pigments: The chromophoric nature of the nitro-aromatic system makes these compounds useful in the synthesis of dyes.[1]
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Material Science: These compounds can be incorporated into polymers to enhance properties such as thermal stability.[1] They are also used in research to develop new materials with specific electronic or optical properties.[5]
Safety, Handling, and Storage
As with all nitro-aromatic compounds, proper safety precautions are paramount. The following guidelines are based on safety data sheets for related compounds.
Hazard Identification:
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Health Hazards: These compounds may be harmful if swallowed, cause skin and serious eye irritation, and are suspected of causing genetic defects, cancer, and damage to fertility or the unborn child. Inhalation of dust should be avoided.[8][9]
-
Physical Hazards: Finely distributed dust may have the potential to form an explosive mixture with air.
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][10]
-
Avoid generating dust. If dust is generated, respiratory protection may be required.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep away from incompatible materials and sources of ignition.[10]
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
Conclusion
Substituted dimethylamino-nitrobenzoic acids represent a versatile and important class of chemical intermediates. While the specific compound 3-(Dimethylamino)-4-nitrobenzoic acid (CAS 1350540-04-3) is not well-documented, a comprehensive understanding of its close isomers, such as 4-(Dimethylamino)-3-nitrobenzoic acid, provides a robust framework for its potential synthesis, properties, and applications. The methodologies and safety protocols outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to confidently and safely work with these valuable compounds.
References
- Sigma-Aldrich. (2025, November 6).
- ChemicalBook. (2025, December 6). Chemical Safety Data Sheet MSDS / SDS - 4-(METHYLAMINO)-3-NITROBENZOIC ACID.
- Sdfine. 3-nitrobenzoic acid.
- Fisher Scientific. (2025, December 18).
- Fisher Scientific. (2025, December 18).
- CymitQuimica. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid.
- Apicule. 4-(Methylamino)-3-nitrobenzoic acid (CAS No: 41263-74-5)
- PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804.
- CDC Stacks.
- Sigma-Aldrich. 4-(DIMETHYLAMINO)-3-NITROBENZOIC ACID AldrichCPR.
- BLD Pharm. 28096-56-2|4-(Dimethylamino)-3-nitrobenzoic acid.
- Chem-Impex. 3-Methyl-4-nitrobenzoic acid.
- Benchchem. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5.
- Santa Cruz Biotechnology. 4-(methylamino)-3-nitrobenzoic acid | CAS 41263-74-5 | SCBT.
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- ECHEMI. (2019, July 15). 4-(Methylamino)
- Simson Pharma. 4-(Methylamino)-3-nitrobenzoic Acid | CAS No- 41263-74-5.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]
- 4. 4-(methylamino)-3-nitrobenzoic acid | CAS 41263-74-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. apicule.com [apicule.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
